Ipronidazol

Übersicht

Beschreibung

Ipronidazole: A Comprehensive Analysis

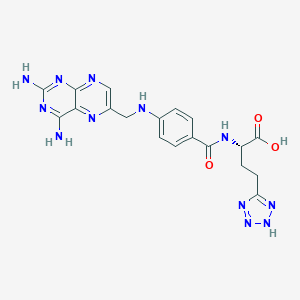

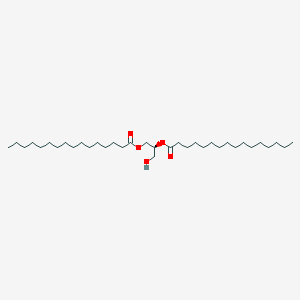

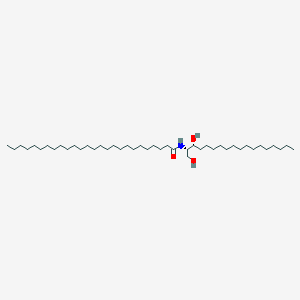

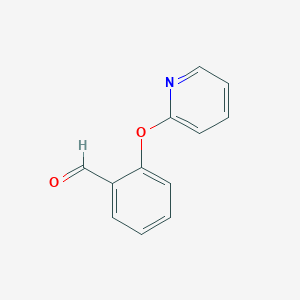

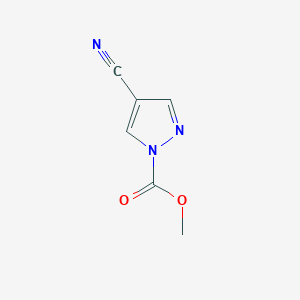

Ipronidazole, chemically known as 1-methyl-2-isopropyl-5-nitroimidazole, is a compound that has been identified as a highly active member of the 1,2-disubstituted 5-nitroimidazoles series. It has been found to be effective in the prevention and therapy of turkey histomoniasis, a parasitic disease. Moreover, ipronidazole has been observed to promote growth and improve feed conversion in turkeys, even in the absence of the disease, suggesting its potential as a growth promotant .

Synthesis Analysis

The synthesis of imidazole derivatives, including ipronidazole, involves various chemical strategies. One of the common methods for synthesizing imidazole-based compounds is the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs). This method has been increasingly developed due to its advantages in producing a wide spectrum of imidazole-containing medicinal molecules . Additionally, the one-pot synthesis approach for imidazopyridine derivatives, which could be related to the synthesis of ipronidazole, has been described as a highly efficient and general method. This involves activation steps followed by a cascade of reactions including nucleophilic addition, substitution, rearrangement, and oxidation .

Molecular Structure Analysis

The molecular structure of ipronidazole consists of an imidazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. This structure is known for its electron-rich characteristics, allowing it to readily bind with various enzymes and receptors in biological systems. The presence of substituents on the imidazole ring, such as the methyl and isopropyl groups in ipronidazole, can influence the molecule's physicochemical properties and biological activity .

Chemical Reactions Analysis

Imidazole derivatives, including ipronidazole, can undergo various chemical reactions due to their versatile structure. Functionalization of the imidazole ring is a common modification that can enhance the biological activity of these compounds. For instance, the introduction of nitro groups, as seen in ipronidazole, is a modification that can significantly impact the antimicrobial properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents. The presence of substituents can modify these properties, potentially affecting the solubility, stability, and reactivity of the compound. The imidazole ring's amphoteric nature, due to its ability to exhibit both acidic and basic properties, is also a key feature that contributes to the diverse biological activities of its derivatives .

Wissenschaftliche Forschungsanwendungen

Entwicklung von Immunoassays

Ipronidazol wird bei der Entwicklung von Immunoassays zum Nachweis von Umwelt-Hormonen eingesetzt . Diese Hormone, auch bekannt als Umwelt-Endokrin-Disruptoren (EDCs), werden durch verschiedene menschliche Aktivitäten und Umweltverschmutzung erzeugt. Sie können den normalen physiologischen Stoffwechsel stören, schwere Krankheiten verursachen und die Fortpflanzungsentwicklung bei wildlebenden Tieren und Menschen beeinträchtigen . Immunoassays haben die Vorteile von hoher Spezifität, Empfindlichkeit, Einfachheit, Bequemlichkeit und der Fähigkeit, einen hohen Durchsatz zu erreichen .

Antikörperproduktion

this compound wird bei der Antikörperproduktion für Forschung und Anwendung eingesetzt . Die Gentechnologien konzentrieren sich auf die Mutagenese auf den Teil des Gens, der die Struktur und Affinität der Antigen-Bindungsstelle bestimmt .

Nachweis von Umwelt-Hormonen

this compound wird zum Nachweis von Umwelt-Hormonen in Lebensmitteln und der Umwelt eingesetzt . Diese Hormone können die normale Hormonfunktion des menschlichen Körpers beeinträchtigen, die biologische Immunität reduzieren, das biologische Nervensystem schädigen und eine ernsthafte Bedrohung für die menschliche Gesundheit und Sicherheit darstellen .

Biogas-Digestat-Analyse

this compound wurde in Biogas-Digestaten nachgewiesen . Biogas-Digestaten, die aus einer Vielzahl von Bioabfallressourcen gewonnen werden, werden im Rahmen der Kreislaufwirtschaft zur Düngung von Böden verwendet . Das Vorhandensein von this compound in diesen Digestaten deutet auf einen möglichen Beitrag von pharmazeutischen Rückständen zur Umwelt hin <svg class="icon" height="16" p-id="1735" t="17

Safety and Hazards

Zukünftige Richtungen

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles, which are widely explored and utilized by the pharmaceutical industry for drug discovery . In future research, novel as well as potent chemical entities can be explored by combining both imidazole and benzimidazole scaffolds with enormous potentiality for the treatment of diverse diseases. This may revolutionize the world of medicine in the next century .

Wirkmechanismus

Target of Action

Ipronidazole is an antiprotozoal drug of the nitroimidazole class . It primarily targets protozoan parasites, and it is used in veterinary medicine for the treatment of histomoniasis in turkeys and swine dysentery .

Mode of Action

This binding causes loss of the helical structure, strand breakage, and impairment of DNA function . Only susceptible organisms (bacteria and protozoa) appear to be capable of metabolizing the drug .

Biochemical Pathways

Ipronidazole affects the biochemical pathways of the protozoan parasites it targets. The drug interferes with the DNA structure of these organisms, leading to strand breakage and impairment of DNA function . This disruption of DNA structure and function inhibits the growth and reproduction of the parasites, effectively treating the infection .

Pharmacokinetics

The pharmacokinetics of Ipronidazole involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, Ipronidazole is absorbed and distributed throughout the body. The drug is metabolized, with two major metabolites identified in the feces of rats and turkeys . The metabolites, along with the unchanged drug, are excreted primarily through the feces .

Result of Action

The result of Ipronidazole’s action is the effective treatment of certain protozoan infections. By disrupting the DNA structure and function of the parasites, the drug inhibits their growth and reproduction. This leads to a decrease in the number of parasites in the host organism, alleviating the symptoms of the infection .

Action Environment

The action of Ipronidazole can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the presence of other substances in the host organism’s system. Additionally, the drug’s stability and efficacy can be influenced by factors such as temperature and pH . .

Eigenschaften

IUPAC Name |

1-methyl-5-nitro-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAFJUSDNOSFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046839 | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14885-29-1 | |

| Record name | Ipronidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14885-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ipronidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPRONIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipronidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ipronidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Ipronidazole primarily used for in veterinary medicine?

A: Ipronidazole is a nitroimidazole derivative primarily used as an antiprotozoal agent in veterinary medicine. It effectively treats and prevents histomoniasis (blackhead disease) in turkeys [, , , , ], trichomoniasis in beef bulls [], and swine dysentery [, ].

Q2: Can Ipronidazole be used to treat clinical cases of swine dysentery?

A: Yes, studies show that administering Ipronidazole through drinking water at concentrations of 50 and 100 mg/L effectively treats experimentally induced swine dysentery. Treated pigs showed reduced diarrhea duration, improved feed and water intake, and better weight gain compared to unmedicated pigs [].

Q3: Does the presence of cupric sulfate in feed affect the efficacy of Ipronidazole against histomoniasis?

A: Research suggests that high levels of dietary cupric sulfate might interfere with the prophylactic efficacy of Ipronidazole, as well as other antihistomonals like 2-Acetylamino-5-nitrothiazole and Nifursol []. The exact mechanism of this interaction remains unclear and requires further investigation.

Q4: What is the molecular formula and weight of Ipronidazole?

A4: While the provided abstracts don’t explicitly state the molecular formula and weight of Ipronidazole, they consistently refer to its chemical name as 1-methyl-2-isopropyl-5-nitroimidazole. Based on this, we can deduce its molecular formula as C7H11N3O2 and its molecular weight as 169.18 g/mol.

Q5: What analytical techniques are commonly employed for the detection and quantification of Ipronidazole and its metabolites in various matrices?

A5: Several analytical methods have been developed and validated for the detection and quantification of Ipronidazole and its metabolites in various matrices like feed, honey, milk, and animal tissues. These methods primarily rely on chromatographic techniques coupled with mass spectrometry, such as:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing Ipronidazole and Dimetridazole in feed at low concentrations []. The use of capillary GC-MS with multiple ion detection (MID) allows for accurate quantification and reliable identification based on consistent ion ratios [].

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This versatile technique is widely used for analyzing Ipronidazole and other nitroimidazoles in various matrices, including honey [, , , , ], milk [, , ], turkey muscle tissue [], beeswax [], and egg [, , ]. It offers high sensitivity and selectivity, enabling the detection of residues at very low levels.

- High-Performance Liquid Chromatography (HPLC): While often coupled with mass spectrometry, HPLC with diode-array detection (HPLC-DAD) can also be used for the simultaneous determination of Ipronidazole and other nitroimidazoles in matrices like bovine milk [].

Q6: Are there any rapid screening methods available for detecting Ipronidazole residues in food products?

A: Yes, researchers have developed rapid screening methods, such as immunoassays [], for detecting Ipronidazole residues in food products like turkey muscle. These methods offer quick and cost-effective ways to screen for the presence of Ipronidazole, but they might require confirmation by more specific techniques like LC-MS/MS.

Q7: What is known about the toxicity and safety of Ipronidazole in turkeys?

A: Studies indicate that Ipronidazole exhibits low toxicity and a high margin of safety in turkeys [, ]. Continuous feeding of Ipronidazole at the recommended prophylactic level (0.00625%) and even higher levels for prolonged periods did not show adverse effects on growth, feed conversion, mortality, or organ pathology [, ].

Q8: Is there any evidence of Ipronidazole residues accumulating in edible tissues after treatment?

A: Research shows that after a 4-week administration of Ipronidazole at 0.00625% in feed to turkeys, no detectable residues were found in any tissues two days after treatment cessation []. This suggests that Ipronidazole is effectively metabolized and cleared from the body, minimizing the risk of residues in edible products.

Q9: What is known about the potential for resistance development to Ipronidazole?

A9: While the provided abstracts don't directly address Ipronidazole resistance, it's important to note that the development of resistance to antimicrobials, including nitroimidazoles, is a growing concern in veterinary and human medicine. Continuous monitoring, prudent use practices, and the exploration of alternative treatment strategies are crucial to mitigate this risk.

Q10: What is the significance of studying Ipronidazole metabolism?

A: Understanding Ipronidazole metabolism is crucial for assessing its safety and efficacy. Research has identified a major metabolite of Ipronidazole in rat feces as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol []. Further studies on the metabolic pathways of Ipronidazole in different species can provide insights into its pharmacokinetic properties and potential for tissue residues.

Q11: Can chicken feathers and shanks be used as alternative matrices for monitoring Ipronidazole misuse?

A: Research has shown that Ipronidazole residues persist longer in chicken feathers and shanks compared to muscle and serum []. This finding suggests that these matrices could be valuable for retrospective monitoring and detecting the illegal use of Ipronidazole in poultry production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.